molecular formula C21H25N3O2S B2619150 7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 941946-00-5

7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2619150
CAS No.: 941946-00-5
M. Wt: 383.51
InChI Key: CZSSZEROHMBDCA-UHFFFAOYSA-N
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Description

7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
BenchChem offers high-quality 7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

The compound 7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, synthesis methods, and potential applications in medicinal chemistry.

Molecular Structure

  • Molecular Formula : C24H27N3O4
  • Molecular Weight : 421.497 g/mol
  • IUPAC Name : 2-(1,3-benzodioxol-5-yl)-7-ethoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

Structural Characteristics

The compound features a spirocyclic structure that combines elements of pyrazolo and oxazine rings, which are known for their diverse biological activities. The presence of the thiophene group may contribute to its electronic properties and biological interactions.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of biological activities:

  • Antitumor Activity : Some spiro compounds have shown promise as anticancer agents by inducing apoptosis in cancer cells. The specific activity of this compound remains to be fully elucidated but parallels can be drawn from related structures.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains. Testing for antimicrobial activity against pathogens is a logical next step for this compound.
  • Neuroprotective Effects : Compounds containing piperidine and oxazine moieties have been investigated for neuroprotective properties. This compound may similarly influence neurodegenerative pathways.

While specific mechanisms for this compound are not yet documented, similar compounds often act through:

  • Inhibition of Enzymatic Activity : Many bioactive compounds target specific enzymes involved in disease pathways.
  • Interaction with Receptors : Compounds may bind to neurotransmitter receptors or other cellular targets, modulating physiological responses.

Case Studies and Research Findings

StudyFindings
Research on Spiro Compounds (2014)Identified potential anticancer properties of spiro compounds similar to the target compound.
Antimicrobial Testing (2020)Demonstrated efficacy against Gram-positive bacteria for structurally related compounds.
Neuroprotective Studies (2022)Investigated piperidine derivatives showing protective effects against oxidative stress in neuronal cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Spirocyclic Structure : Utilizing cyclization reactions to form the core spiro framework.
  • Functional Group Modifications : Introducing ethoxy and thiophene groups through substitution reactions.
  • Purification Techniques : Employing chromatography methods to isolate the final product with high purity.

Properties

IUPAC Name

7-ethoxy-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-3-25-18-7-4-6-15-17-14-16(19-8-5-13-27-19)22-24(17)21(26-20(15)18)9-11-23(2)12-10-21/h4-8,13,17H,3,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSSZEROHMBDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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